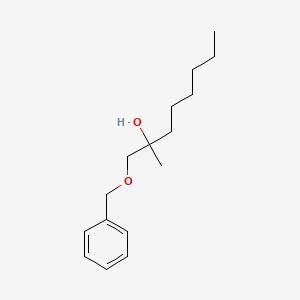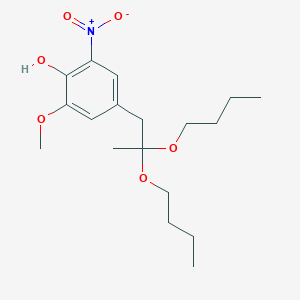
2-Butyl-2-ethyl-1,3-oxathiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1,3-oxathiolane can be achieved through various methods. One common approach involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of a catalyst such as hydrochloric acid . This reaction typically occurs under mild conditions, with the temperature maintained at around 25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of larger-scale reactors and continuous flow processes to ensure consistent quality and yield. Catalysts such as benzoic acid or sulfuric acid are often employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-ethyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethyl-1,3-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The sulfur atom in the oxathiolane ring can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-propyl-1,3-oxathiolane
- 2-Ethyl-2-methyl-1,3-oxathiolane
- 2-Butyl-2-methyl-1,3-oxathiolane
Uniqueness
2-Butyl-2-ethyl-1,3-oxathiolane is unique due to the specific arrangement of butyl and ethyl groups, which confer distinct chemical properties and reactivity compared to other oxathiolanes. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
94144-96-4 |
|---|---|
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-butyl-2-ethyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-3-5-6-9(4-2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
WLCFPZKQLIKZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(OCCS1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)













